1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one, also known as DMXB-A, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of benzodiazepine receptor ligands and has been found to have anxiolytic and cognitive-enhancing effects.
Mechanism of Action
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one acts as a partial agonist of α7 nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system. Activation of α7 nAChRs has been linked to various cognitive processes, including learning and memory, attention, and sensory processing. 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been found to enhance the function of α7 nAChRs, leading to improved cognitive performance and reduced anxiety.
Biochemical and Physiological Effects:
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been found to have several biochemical and physiological effects, including increased release of acetylcholine, reduced levels of pro-inflammatory cytokines, and improved blood-brain barrier function. These effects contribute to the anxiolytic and cognitive-enhancing properties of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one.
Advantages and Limitations for Lab Experiments
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has several advantages for use in laboratory experiments. It has high selectivity for α7 nAChRs, making it a useful tool for studying the function of these receptors. It also has good bioavailability and can be administered orally, making it easy to use in animal models. However, 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has a relatively short half-life and may require frequent dosing to maintain its effects.
Future Directions
There are several potential future directions for research on 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one. Another direction is the investigation of the long-term effects of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one on cognitive function and the potential for its use in the treatment of neurodegenerative diseases. Additionally, the potential for 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one to modulate immune function and inflammation is an area of interest for future research.
Synthesis Methods
The synthesis of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one involves the reaction of 2-aminobenzoxazole with 2-bromo-2-methylbutyryl chloride in the presence of triethylamine. The resulting intermediate compound is then reacted with ethyl chloroformate and ammonia to yield 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, anti-inflammatory, and cognitive-enhancing effects, making it a promising candidate for the treatment of anxiety disorders, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(17)14-6-7-16(9)13-15-10-4-2-3-5-11(10)18-13/h2-5,9H,6-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHXGMCAHBGHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.